2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide
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Overview
Description
2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an acetamido group, and a dimethylacetamide moiety. It is often studied for its biological activities and potential therapeutic uses.
Mechanism of Action
Target of Action
The primary target of 2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is the COX-2 enzyme . This enzyme plays a crucial role in the inflammatory response in the body. The compound selectively inhibits the COX-2 enzyme, making it a promising anti-inflammatory agent .
Mode of Action
The compound interacts with the COX-2 enzyme by binding to its active site . The binding is so effective that the compound surpasses 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme . This interaction results in the inhibition of the enzyme, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
The compound 2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide and its derivatives are capable of selectively inhibiting the COX-2 enzyme . This interaction with the COX-2 enzyme plays a significant role in biochemical reactions, particularly those related to inflammation.
Cellular Effects
The cellular effects of this compound are primarily linked to its anti-inflammatory properties. By inhibiting the COX-2 enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the COX-2 enzyme. This binding inhibits the enzyme, leading to changes in gene expression and a reduction in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenoxyacetic acid under controlled conditions.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with an appropriate acylating agent to form the acetamido intermediate.
Coupling Reaction: The acetamido intermediate is coupled with 4-aminophenyl-N,N-dimethylacetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetamido groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting COX-2 (cyclooxygenase-2) enzymes.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A precursor in the synthesis of the target compound.
N-(2,4-Dichlorophenoxy)acetamide: Shares structural similarities but lacks the dimethylacetamide moiety.
4-Aminophenyl-N,N-dimethylacetamide: Another related compound used in the synthesis.
Uniqueness
2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide is unique due to its combined structural features, which confer specific biological activities not observed in simpler analogs. Its ability to selectively inhibit COX-2 enzymes makes it a promising candidate for further research in anti-inflammatory therapies.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-22(2)18(24)9-12-3-6-14(7-4-12)21-17(23)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLELAOKOZHVHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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